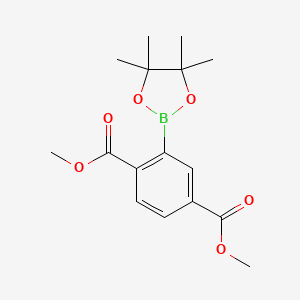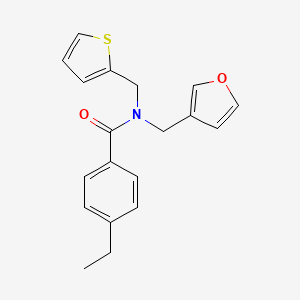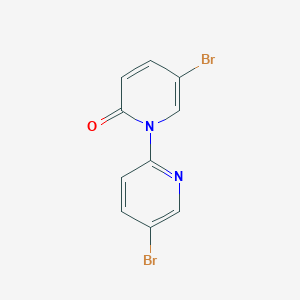
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research on similar structures has explored molecular interactions with receptors, contributing to the development of pharmacophore models. For instance, a study conducted by Shim et al. (2002) on a related antagonist molecule revealed insights into its binding interactions with the CB1 cannabinoid receptor, using conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models. This work aids in understanding the molecular basis of receptor-ligand interactions, which is crucial for drug design and discovery (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for antimicrobial and anticancer activities. Hafez et al. (2016) synthesized novel pyrazole derivatives, demonstrating significant antimicrobial and anticancer potentials. Such studies highlight the therapeutic potential of compounds within this chemical class, providing a basis for future drug development (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Synthesis and Structural Characterization
Efforts to synthesize and characterize compounds containing piperidine and pyridine rings have led to advancements in organic synthesis techniques. For example, Zhang et al. (2020) reported an efficient method for synthesizing a compound through a series of steps starting from D-pyroglutaminol, demonstrating the synthetic accessibility of such complex structures (Zhang, Li, Zhang, Lv, Pan, Ke, & Zhang, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves the formation of a complex between the compound and its target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Compounds with similar structures, such as pyrazole derivatives, are known to affect various biochemical pathways . These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy .
Result of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to have various biological activities . These activities can result in changes at the molecular and cellular levels, leading to therapeutic effects .
Action Environment
It’s known that environmental factors, such as ph, temperature, and the presence of other molecules, can significantly influence the action and stability of a compound .
Eigenschaften
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-14(2)22(20-13)12-15-6-9-21(10-7-15)18(23)16-5-4-8-19-17(16)24-3/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCACTXWGSPZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)





![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)



![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
